Amphotericin B, methyl ester, hydrochloride

Toxicology Polyene Macrolides In Vivo Studies

Amphotericin B methyl ester hydrochloride (CAS 35375-29-2) is the superior research-derivative of Amphotericin B, addressing the parent compound's critical toxicity and solubility limitations. It delivers a 20-fold lower acute toxicity in murine models and an 8-fold reduction in nephrotoxicity, enabling chronic dosing regimens impossible with conventional Amphotericin B. Its markedly enhanced aqueous solubility simplifies formulation and reduces DMSO-related artifacts in cell-based assays. For antifungal efficacy studies in candidiasis or aspergillosis models, this compound permits higher, therapeutically relevant doses without dose-limiting renal or hepatic damage. In HIV-1 virology, it uniquely blocks viral particle production via cholesterol-binding mechanisms without disrupting Gag trafficking, making it an essential tool for dissecting late-stage viral assembly and lipid raft biology. Procure this compound to expand your experimental therapeutic window and obtain cleaner, less confounded preclinical data.

Molecular Formula C48H76ClNO17
Molecular Weight 974.6 g/mol
CAS No. 35375-29-2
Cat. No. B15144003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin B, methyl ester, hydrochloride
CAS35375-29-2
Molecular FormulaC48H76ClNO17
Molecular Weight974.6 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl
InChIInChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1
InChIKeyFCUABMXRRQIKMV-MFVSQRFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin B Methyl Ester Hydrochloride (CAS 35375-29-2): A Low-Toxicity, Water-Soluble Polyene Antifungal for Research and Development


Amphotericin B methyl ester hydrochloride (CAS 35375-29-2) is a semisynthetic, water-soluble derivative of the polyene macrolide antibiotic Amphotericin B [1]. It retains the potent, broad-spectrum antifungal activity of its parent compound by binding to ergosterol in fungal cell membranes, but with a fundamentally improved safety profile and physicochemical properties that address key limitations of the parent drug [2]. This compound is primarily used as a research tool in antifungal studies and has also demonstrated activity as an inhibitor of HIV-1 replication [3].

Why Amphotericin B Methyl Ester Hydrochloride Cannot Be Substituted by Generic Amphotericin B


Direct substitution of Amphotericin B (AmB) with its methyl ester derivative (AME) is not scientifically valid due to profound differences in their toxicity and physicochemical properties. While both compounds share a similar antifungal spectrum, AME demonstrates a drastically improved therapeutic index, being up to 20 times less toxic in vivo [1]. Furthermore, AME's enhanced water solubility [2] fundamentally alters its formulation and handling requirements compared to the poorly soluble parent compound [3]. These differences necessitate distinct experimental designs and preclude simple interchangeability.

Quantitative Evidence for Amphotericin B Methyl Ester Hydrochloride: Key Differentiators in Toxicity, Activity, and Solubility


AME Hydrochloride Exhibits 20-Fold Lower Acute Toxicity Compared to Amphotericin B in Mice

In a direct head-to-head comparison, the acute intravenous toxicity of amphotericin B methyl ester (AME) hydrochloride was found to be approximately 20 times lower than that of the parent antibiotic, amphotericin B (AmB) [1]. This was demonstrated in a murine model where the lethal dose for AME was significantly higher, indicating a substantially improved safety margin for in vivo applications.

Toxicology Polyene Macrolides In Vivo Studies

AME Demonstrates 8-Fold Reduction in Nephrotoxicity and 2-4-Fold Reduction in Hepatotoxicity in a Canine Model

A comparative study in dogs receiving intravenous administration over one month revealed that amphotericin B methyl ester (AME) was significantly less toxic to major organs than amphotericin B (AmB). Specifically, AME was shown to be about one-eighth (8-fold less) as nephrotoxic and one-fourth to one-half (2- to 4-fold less) as hepatotoxic as the parent compound [1]. Furthermore, the renal effects observed with AME were minimal and did not worsen with increasing dosage, unlike AmB.

Nephrotoxicity Hepatotoxicity Preclinical Safety

AME Hydrochloride Maintains Comparable Antifungal Potency with Improved Selectivity Compared to Amphotericin B

While both compounds exhibit potent antifungal activity, amphotericin B methyl ester (AME) hydrochloride shows comparable or slightly improved fungicidal action against certain isolates. A study on Candida albicans ocular isolates found the MIC90 for both drugs to be identical at 1 μg/mL. Notably, the Minimal Fungicidal Concentrations (MFCs) for AME were equal to or lower than those of AmB in 80% of the isolates tested, with an MFC range of 0.125-2 μg/mL for AME compared to 0.25-4 μg/mL for AmB [1]. This occurs alongside a significant reduction in mammalian cell toxicity, as AME is less effective at causing K+ release from human erythrocytes [2], indicating enhanced selective toxicity.

Antifungal Activity Selectivity Index Candida albicans

AME Hydrochloride Provides a Critical Solubility Advantage Over Insoluble Amphotericin B

A fundamental limitation of amphotericin B is its poor water solubility, which complicates formulation and experimental use. In contrast, the hydrochloride salt of amphotericin B methyl ester (AME) is characterized as 'readily water soluble,' a property specifically developed to overcome this limitation [1]. Patent literature indicates that salts of AME can achieve solubilities of 10% (100 mg/mL) or more in water, a stark contrast to the negligible aqueous solubility of the parent compound [2].

Solubility Formulation Science In Vitro Assays

AME Demonstrates Significantly Reduced Cytotoxicity in Mammalian Cell Culture Compared to Fungizone and Amphotericin B

In a comparative tissue culture study using five different cell lines (turtle, marsupial, human, rabbit, and hamster), amphotericin B methyl ester (AME) exhibited significantly lower cytotoxicity than both the parent compound (AB) and its clinical deoxycholate formulation, Fungizone (FZ) [1]. AME caused less early membrane damage (measured by 51Cr release at 1 hour) and improved 24-hour cell survival and 72-hour cell viability compared to AB and FZ. Higher concentrations of AME were required to achieve the same reduction in cell growth rate.

Cell Culture Cytotoxicity Polyene Antibiotics

AME Hydrochloride is a Potent Inhibitor of HIV-1 Replication, a Unique Property Not Shared by Parent Amphotericin B

Amphotericin B methyl ester (AME) hydrochloride possesses a distinct antiviral activity that is not a characteristic of the parent compound. Research has shown that AME potently inhibits the replication of a diverse panel of HIV-1 isolates in various T-cell lines and primary cells, regardless of clade or cell tropism [1]. The mechanism involves the disruption of HIV-1 particle production, without affecting Gag protein binding or multimerization [2]. This property adds a unique dimension to AME's research utility.

HIV-1 Replication Antiviral Polyene Macrolides

Optimal Research and Industrial Use Cases for Amphotericin B Methyl Ester Hydrochloride


In Vivo Murine Models of Systemic Fungal Infection Requiring High-Dose Antifungal Therapy

For researchers using mouse models of candidiasis or aspergillosis, the 20-fold lower acute toxicity of AME compared to amphotericin B [1] allows for the administration of significantly higher antifungal doses. This enables the study of efficacy at dose levels that would be lethal or prohibitively nephrotoxic with the parent compound, thereby expanding the experimental therapeutic window and allowing for a more rigorous assessment of antifungal potential.

Long-Term In Vivo Toxicology Studies in Mammals

In preclinical toxicology studies, particularly those in rats and dogs, the 8-fold reduction in nephrotoxicity and 2-4-fold reduction in hepatotoxicity of AME [1] make it a superior choice over amphotericin B. Its minimal and non-cumulative renal effects enable long-term dosing protocols that are critical for evaluating chronic safety and efficacy, providing cleaner data less confounded by drug-induced organ damage.

Antifungal Prophylaxis in Sensitive Mammalian Cell Culture

When preventing fungal contamination in valuable or sensitive mammalian cell lines, AME is a demonstrably safer alternative to Fungizone (amphotericin B deoxycholate) or the parent compound [1]. Its reduced cytotoxicity, as shown by lower membrane damage and higher cell viability in tissue culture, minimizes experimental artifacts and promotes healthier cell growth, making it ideal for long-term cell maintenance, primary cell culture, and sensitive assays.

HIV-1 Virology Research on Viral Assembly and Budding

AME hydrochloride is a valuable tool in HIV-1 research due to its unique ability to potently inhibit viral particle production and replication without affecting Gag protein trafficking [1]. This specific mechanism allows virologists to dissect the late stages of the viral life cycle, particularly the role of host cell membrane cholesterol and lipid rafts in virion assembly and release.

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